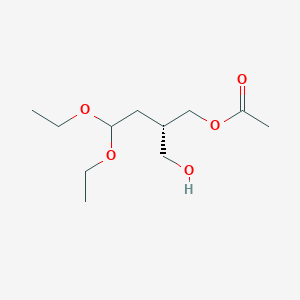

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

Description

Propriétés

IUPAC Name |

[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSFOZXONNJSBH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(CO)COC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C[C@@H](CO)COC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928712 | |

| Record name | 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134665-24-0 | |

| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate chemical structure

An In-depth Technical Guide to (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate: A Chiral Building Block for Drug Development

This guide provides a comprehensive overview of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, a chiral building block with significant potential in synthetic organic chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, and its applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Building Blocks

In the realm of medicinal chemistry and pharmaceutical development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, often exhibit vastly different biological activities. The use of enantiomerically pure chiral building blocks is essential for the stereoselective synthesis of complex drug molecules, ensuring the desired therapeutic effect while minimizing potential side effects.[1][][3] (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate represents such a valuable chiral synthon, incorporating multiple functional groups that can be strategically manipulated in the synthesis of more complex bioactive compounds.

Chemical Structure and Properties

The chemical structure of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is defined by a four-carbon backbone with several key functional groups. Its systematic IUPAC name is (S)-2-(acetoxymethyl)-4,4-diethoxybutan-1-ol.

Key Structural Features:

-

Chiral Center: The stereogenic center is located at the second carbon atom (C2) of the butyl chain, designated by the (S)-configuration. This specific stereochemistry is crucial for its application in asymmetric synthesis.

-

Acetal Group: The terminal carbon (C4) is protected as a diethyl acetal. Acetals are stable under neutral to strongly basic conditions, making them excellent protecting groups for aldehydes and ketones during various synthetic transformations.[4][5][6][7]

-

Hydroxymethyl Group: A primary alcohol attached to the chiral center (C2) serves as a versatile handle for further chemical modifications, such as oxidation, esterification, or conversion to a leaving group.

-

Acetate Group: The molecule also contains an acetate ester, which can be hydrolyzed to reveal another primary alcohol.

Below is a 2D representation of the chemical structure:

Caption: Proposed synthetic workflow for (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate.

Experimental Protocol Rationale:

-

Protection of the Primary Alcohol: The synthesis would likely commence with a chiral starting material where the primary alcohol is protected to prevent its reaction in subsequent steps. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice due to its ease of formation and selective removal.

-

Reduction of the Lactone: The lactone can be reduced to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

-

Selective Protection: To differentiate between the two primary alcohols, a bulky protecting group like the trityl group can be used to selectively protect the less sterically hindered primary alcohol.

-

Oxidation: The remaining secondary alcohol is then oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to avoid over-oxidation.

-

Acetal Formation: The ketone is converted to a diethyl acetal by reacting it with ethanol in the presence of an acid catalyst. This acetal group serves to protect the carbonyl functionality. [4][5][6][7]6. Deprotection: The trityl group can be selectively removed under mild acidic conditions, regenerating the primary alcohol.

-

Selective Acetylation: Finally, one of the primary alcohols can be selectively acetylated using acetic anhydride with a catalytic amount of a base like pyridine. Chromatographic separation may be necessary to isolate the desired product.

Applications in Drug Development

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is a versatile chiral building block with potential applications in the synthesis of various pharmaceutical agents. [8][9]Its utility stems from the presence of multiple, orthogonally protected functional groups.

Potential Synthetic Applications:

-

Asymmetric Synthesis: The inherent chirality of the molecule can be transferred to a target molecule, enabling the synthesis of enantiomerically pure drugs. [1][]* Introduction of a Butyl Side Chain: The four-carbon backbone can be incorporated into larger molecules to introduce a flexible side chain, which can be crucial for binding to biological targets.

-

Modification of Functional Groups: The hydroxymethyl and acetate groups can be further elaborated. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an amine. The acetate can be hydrolyzed to a diol, which can then be further functionalized.

The strategic use of such building blocks can significantly shorten synthetic routes and improve the overall efficiency of drug discovery and development processes.

Conclusion

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is a valuable chiral building block that offers synthetic chemists a powerful tool for the construction of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the presence of orthogonally protected functional groups allow for a high degree of control in multi-step syntheses. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of such chiral synthons in drug development will undoubtedly increase.

References

-

Acetal As A Protective Group in Organic Synthesis. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

- Wojaczyńska, E., & Wojaczyński, J. (Eds.). (2022).

-

2.6 Protecting Groups in Synthesis. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved February 21, 2026, from [Link]

-

Ashenhurst, J. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Protecting Groups for Organic Synthesis. (2024, July 13). Neliti. Retrieved February 21, 2026, from [Link]

-

17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Chiral Building Blocks in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Chiral Heterocycles for Asymmetric Synthesis. (2022, August 12). Wiley Online Library. Retrieved February 21, 2026, from [Link]

-

sec-Butyl acetate. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2025, July 23). MDPI. Retrieved February 21, 2026, from [Link]

Sources

- 1. wiley.com [wiley.com]

- 3. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]

- 4. scribd.com [scribd.com]

- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

An In-depth Technical Guide to the

Abstract

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is a valuable chiral building block, notably utilized as a key intermediate in the synthesis of antiviral agents such as Famciclovir and Penciclovir.[1] Its stereodefined structure, featuring a primary alcohol, a protected aldehyde, and a stereocenter, makes it a versatile synthon for complex molecule synthesis. This guide provides a comprehensive overview of scientifically robust strategies for its preparation, with a focus on explaining the causal relationships behind methodological choices. We will explore both asymmetric synthesis via catalytic hydrogenation and the chemoenzymatic approach of dynamic kinetic resolution (DKR), offering detailed, field-proven protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals several viable pathways. The core challenge lies in the stereoselective construction of the C2 stereocenter.

Figure 1: Retrosynthetic pathways for the target molecule.

This analysis leads to two primary, industrially relevant strategies:

-

Chemoenzymatic Dynamic Kinetic Resolution (DKR): This powerful strategy involves the synthesis of a racemic precursor followed by a highly selective enzymatic acylation of one enantiomer, while the other enantiomer is continuously racemized. This allows for a theoretical yield of up to 100% of the desired chiral product.[2]

-

Asymmetric Catalysis: This approach constructs the chiral center directly from a prochiral substrate using a chiral catalyst. Asymmetric hydrogenation of a C=C double bond is a particularly efficient and well-established method.[3][4]

This guide will focus on a detailed protocol for the chemoenzymatic DKR approach due to its high efficiency and selectivity, with a discussion of the asymmetric hydrogenation route as a robust alternative.

Chemoenzymatic Synthesis via Dynamic Kinetic Resolution (DKR)

This strategy is divided into two main stages: the synthesis of the racemic diol precursor and its subsequent resolution to yield the target (S)-enantiomer.

Synthesis of Racemic 4,4-diethoxy-2-(hydroxymethyl)butanol

The synthesis begins with the Michael addition of nitromethane to diethyl maleate, followed by reduction steps. The diethyl acetal functionality is introduced early to protect the aldehyde that will be unmasked from the nitro group.

Figure 2: Workflow for the synthesis of the racemic diol precursor.

Experimental Protocol: Synthesis of Racemic 4,4-diethoxy-2-(hydroxymethyl)butanol

-

Step A: Michael Addition. To a solution of diethyl maleate (1 equiv.) and nitromethane (1.2 equiv.) in ethanol at 0 °C, add a catalytic amount of a strong base (e.g., sodium ethoxide). Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.

-

Step B: Reductive Acetalization. The crude nitro-succinate from Step A is subjected to a Nef-type reaction followed by acetalization, or more directly, a reductive process that converts the nitro group to the corresponding aldehyde, which is then protected. A common method involves reduction with a reagent like TiCl3 followed by the addition of triethyl orthoformate and ethanol with an acid catalyst.

-

Step C: Reduction of Esters. The resulting diethyl 2-(diethoxymethyl)succinate is dissolved in an anhydrous ether solvent like THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) (approx. 2.5 equiv.) is added portion-wise.

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing both ester groups to primary alcohols to form the desired diol. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

-

-

Work-up: After complete reduction, the reaction is carefully quenched by the sequential addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). The resulting aluminum salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield racemic 4,4-diethoxy-2-(hydroxymethyl)butanol.

Dynamic Kinetic Resolution (DKR) of the Racemic Diol

The core of the enantioselective synthesis is the DKR, which combines the enantioselective acylation of the primary alcohol by a lipase with the in-situ racemization of the unreacted alcohol enantiomer by a metal catalyst.[5]

Figure 3: Principle of Dynamic Kinetic Resolution (DKR).

Experimental Protocol: DKR to (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

| Reagent/Component | Molar Equiv. / Amount | Purpose |

| Racemic Diol | 1.0 | Substrate |

| Immobilized Lipase B from Candida antarctica (Novozym 435) | 10-20 mg/mmol substrate | Biocatalyst for enantioselective acylation[6] |

| Shvo's Catalyst or similar Ru-complex | 1-2 mol% | Racemization catalyst[7] |

| Vinyl Acetate | 1.5 - 2.0 | Irreversible acyl donor |

| Anhydrous Toluene or CPME | - | Solvent |

-

Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the racemic diol (1 equiv.), the ruthenium catalyst (e.g., Shvo's catalyst, 1-2 mol%), and anhydrous toluene.

-

Reaction Initiation: Heat the mixture to 60-70 °C. Add the acyl donor (vinyl acetate, 1.5 equiv.) and the immobilized lipase (Novozym 435).

-

Causality: Vinyl acetate is an excellent acyl donor in this context because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation step effectively irreversible, driving the reaction forward.[2] The chosen temperature is a compromise to ensure sufficient activity for both the Ru-catalyst and the thermostable lipase.[6]

-

-

Monitoring: The reaction is monitored by chiral HPLC or GC to track the conversion of the starting material and the enantiomeric excess (ee) of the product. The reaction is typically complete within 24-48 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The immobilized enzyme is removed by simple filtration and can often be reused. The solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to separate the target acetate from the catalyst and any minor byproducts.

Alternative Strategy: Asymmetric Hydrogenation

An alternative, highly efficient route involves the asymmetric hydrogenation of a prochiral olefin. This method builds the stereocenter directly with high enantioselectivity.

-

Substrate Synthesis: The required substrate, an α,β-unsaturated ester, can be prepared via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction from a suitable aldehyde precursor.

-

Asymmetric Hydrogenation: The unsaturated substrate is hydrogenated using a chiral catalyst, most commonly a Rhodium or Ruthenium complex with a chiral phosphine ligand like BINAP or DuanPhos.[4][8]

-

Causality: The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation, leading to the delivery of hydrogen to one face of the double bond preferentially, thus generating one enantiomer in excess.[3][9] The choice of ligand and metal is critical and often requires screening to achieve high enantioselectivity.

-

-

Final Steps: Following hydrogenation, the remaining functional groups are manipulated (e.g., ester reduction, acetylation) to arrive at the final product.

Characterization

The identity and purity of the final product, (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate, must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity. Spectroscopic data for a similar structural motif, 4-hydroxybutyl 2-(4-hydroxyphenyl)acetate, shows characteristic peaks for the butyl chain protons and the acetate methyl group.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral HPLC/GC: To determine the enantiomeric excess (ee) of the final product, which should be >98% for a successful DKR or asymmetric hydrogenation.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1740 cm⁻¹) and the hydroxyl group (~3400 cm⁻¹).

Conclusion

The synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is most effectively achieved through a chemoenzymatic dynamic kinetic resolution. This approach leverages the high selectivity of lipases and the efficiency of metal-catalyzed racemization to produce the target chiral intermediate in high yield and excellent enantiomeric purity from a readily available racemic precursor.[2] For applications where avoiding enzymatic steps is preferred, asymmetric hydrogenation presents a powerful and scalable alternative.[4] The protocols and rationale presented in this guide offer a robust framework for researchers and process chemists in the pharmaceutical industry.

References

- Benchchem. (n.d.). Application Notes and Protocols for 1-Phenyl-1,2-butanediol as a Chiral Auxiliary.

- Gotor-Fernández, V., et al. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PMC.

- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.

- Gotor, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.

- Various Authors. (n.d.). Syntheses and Structures of Some Functionalized Optically Active Butanediol Derivatives. Chemical Journal of Chinese Universities.

- Google Patents. (2018). US10023891B2 - Process of chiral resolution of cyclic and acyclic acetates to enantiomerically pure (R)-alcohols.

- Xu, D.G., Wang, J.Y., & Jiang, C.J. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12.

- SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.

- PMC. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system.

- Bode Research Group. (n.d.). Asymmetric Hydrogenation. ETH Zurich.

- ResearchGate. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338.

- Various Authors. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.

- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

- May Group. (n.d.). Enantioselective Hydrogenations.

- Various Authors. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry.

- OpenStax adaptation. (n.d.). Enantioselective Synthesis. Organic Chemistry: A Tenth Edition.

- King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.

- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

- MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.

- Clayden, J., et al. (2022). Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research.

- ResearchGate. (2025). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ethz.ch [ethz.ch]

- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 5. Chiral ester synthesis by transesterification [organic-chemistry.org]

- 6. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

- 7. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids [mdpi.com]

Technical Guide: Spectroscopic Profiling of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

The following technical guide details the spectroscopic profile and synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate , a critical chiral synthon used in the synthesis of HMG-CoA reductase inhibitors (statins), particularly Atorvastatin.

Executive Summary & Compound Identity

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (CAS: 134665-24-0) is a desymmetrized derivative of 2-(2,2-diethoxyethyl)-1,3-propanediol. It serves as a "chiral switch," introducing the necessary stereochemistry for the side chains of pharmaceutical actives. Its purity and absolute configuration are paramount, as they directly dictate the enantiomeric excess (ee) of the final drug substance.

| Attribute | Detail |

| Common Name | (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate |

| IUPAC Name | [(2S)-2-(2,2-diethoxyethyl)-3-hydroxypropyl] acetate |

| CAS Number | 134665-24-0 |

| Molecular Formula | C₁₁H₂₂O₅ |

| Molecular Weight | 234.29 g/mol |

| Physical State | Colorless to pale yellow viscous oil |

| Solubility | Soluble in CHCl₃, MeOH, EtOAc; sparingly soluble in water |

Spectroscopic Atlas

The following data represents the consensus spectral features for high-purity (>98%) material.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.58 | Triplet ( | 1H | CH (OEt)₂ | Acetal methine proton (deshielded). |

| 4.15 | Doublet ( | 2H | CH ₂-OAc | Protons alpha to the acetate ester. |

| 3.45 – 3.75 | Multiplet | 4H | O-CH ₂-CH₃ | Methylene protons of the ethyl groups. |

| 3.62 | Doublet ( | 2H | CH ₂-OH | Protons alpha to the free hydroxyl. |

| 2.08 | Singlet | 3H | COCH ₃ | Acetate methyl group. |

| 2.05 – 2.15 | Multiplet | 1H | CH -CH₂ | Methine proton at the chiral center (C2). |

| 1.68 | Triplet ( | 2H | CH-CH ₂-CH | Methylene bridge between chiral center and acetal. |

| 1.21 | Triplet ( | 6H | O-CH₂-CH ₃ | Methyl protons of the ethyl groups. |

Carbon NMR ( C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz

| Shift ( | Carbon Type | Assignment |

| 171.5 | Quaternary (C=O) | Acetate Carbonyl |

| 101.8 | Methine (CH) | Acetal Carbon (C4) |

| 64.2 | Methylene (CH₂) | C1 (attached to OAc) |

| 62.8 | Methylene (CH₂) | C1' (attached to OH) |

| 61.5, 61.5 | Methylene (CH₂) | Ethoxy methylenes (O-C H₂-CH₃) |

| 36.5 | Methine (CH) | Chiral Center (C2) |

| 32.8 | Methylene (CH₂) | C3 (Bridge) |

| 20.9 | Methyl (CH₃) | Acetate Methyl |

| 15.3, 15.3 | Methyl (CH₃) | Ethoxy Methyls |

Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR

-

3450 cm⁻¹ (Broad, Strong): O-H stretching (free alcohol).

-

2975, 2930, 2870 cm⁻¹ (Medium): C-H stretching (aliphatic).

-

1740 cm⁻¹ (Strong): C=O stretching (acetate ester).

-

1375 cm⁻¹ (Medium): C-H bending (gem-dimethyl or methyls).

-

1240 cm⁻¹ (Strong): C-O stretching (acetate).

-

1060 – 1120 cm⁻¹ (Strong): C-O-C stretching (acetal ether linkage).

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI-MS

-

Molecular Ion:

(often weak or absent in EI). -

Base Peak:

103 -

Key Fragments:

-

189

- 103 (Acetal fragment, diagnostic).

-

43

-

189

Experimental Protocol: Enzymatic Desymmetrization

The most authoritative method for synthesizing this compound with high enantiomeric excess (>98% ee) is the enzymatic desymmetrization of the prochiral diol. This process is self-validating: the enzyme's specificity ensures the (S)-configuration.

Reaction Logic

The reaction utilizes Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B) to selectively acetylate one hydroxyl group of the prochiral diol.

Figure 1: Enzymatic desymmetrization pathway converting prochiral diol to the (S)-monoacetate.

Step-by-Step Methodology

-

Substrate Preparation: Dissolve 2-(2,2-diethoxyethyl)-1,3-propanediol (10.0 g, 52 mmol) in diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE) (100 mL).

-

Note: The solvent must be anhydrous (<0.05% water) to prevent hydrolysis of the vinyl acetate.

-

-

Acyl Donor Addition: Add Vinyl Acetate (6.7 g, 78 mmol, 1.5 eq).

-

Enzyme Loading: Add Lipase PS (Amano) or immobilized CAL-B (Novozym 435) (1.0 g, 10% w/w relative to substrate).

-

Incubation: Stir the suspension at 25–30°C. Monitor by TLC (Hexane:EtOAc 1:1) or GC.

-

Checkpoint: Stop reaction when conversion reaches ~95%. Pushing to 100% increases the risk of diacetate formation (over-acylation).

-

-

Work-up: Filter off the enzyme (the enzyme can often be recycled). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 8:2 to 6:4).

-

Yield: Expect 85–92% yield of the monoacetate.

Quality Control & Logic Verification

To ensure the integrity of the synthesized material, the following checks must be performed. This constitutes the "Self-Validating" aspect of the protocol.

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation. Use Chiral HPLC.[1]

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low absorption due to lack of chromophores; RI detector may be preferred).

-

Logic: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Structural Logic Visualization (NMR)

Figure 2: Correlation between chemical structure and diagnostic 1H NMR signals.

References

-

Akai, S., et al. (2000).[2] "Lipase-catalyzed asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl benzoate." Chemical and Pharmaceutical Bulletin, 48(10), 1519-1523.[2] [2]

-

Huateng Pharma. (2025). "1,3-Propanediol, 2-(2,2-diethoxyethyl)-, monoacetate, (S)- (CAS 134665-24-0) Product Entry."

-

Gotor, V., et al. (2024). "Enzymatic Desymmetrisation of Prochiral meso-1,2- and 1,3-diols." Molecules, 29, 3267.[1]

-

U.S. Patent 7,960,575. (2011). "Synthesis of mono and di esters from biologically-produced 1,3-propanediol."

Sources

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate solubility and stability

Executive Summary

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (CAS 134665-24-0) is a critical chiral building block, predominantly utilized in the asymmetric synthesis of pharmaceutical intermediates for antifungals (e.g., Voriconazole) and statins. Its utility stems from the simultaneous presence of three distinct functionalities: a protected aldehyde (acetal), a primary alcohol, and an ester-protected alcohol.

This guide addresses the compound's complex stability profile. While the acetal functionality dictates sensitivity to acidic environments, the mono-ester configuration introduces a latent risk of intramolecular acyl migration , which can lead to silent racemization under thermodynamically favorable conditions. This document outlines the physicochemical boundaries required to maintain the chemical and stereochemical integrity of this intermediate.

Chemical Identity & Structural Analysis

The compound is a desymmetrized derivative of 2-(2,2-diethoxyethyl)-1,3-propanediol.

| Attribute | Detail |

| IUPAC Name | (S)-2-(2,2-diethoxyethyl)-3-hydroxypropyl acetate |

| Common Name | (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate |

| CAS Number | 134665-24-0 |

| Molecular Formula | C₁₁H₂₂O₅ |

| Molecular Weight | 234.29 g/mol |

| Chirality | (S)-enantiomer (typically >98% e.e.[1] via enzymatic resolution) |

| Key Functionalities | Diethyl acetal (acid-labile), Primary Alcohol (nucleophilic), Acetate Ester (base-labile) |

Solubility Profile

The molecule exhibits amphiphilic character due to the lipophilic butyl/ethyl groups and the hydrophilic hydroxyl/ester moieties.

Solvent Compatibility Table

| Solvent Class | Solubility | Operational Notes |

| Chlorinated (DCM, Chloroform) | High | Excellent for extraction and transport. Critical: Solvents must be acid-free (stabilized with amylene, not ethanol/HCl) to prevent acetal cleavage. |

| Esters (Ethyl Acetate, IPAc) | High | Preferred process solvent. Compatible with lipase-catalyzed acylation reactions. |

| Alcohols (MeOH, EtOH, IPA) | High | Soluble, but avoid in acidic conditions to prevent transacetalization (exchange of ethyl groups with solvent alcohol). |

| Ethers (THF, MTBE) | High | Good solubility. MTBE is preferred for liquid-liquid extraction due to immiscibility with water. |

| Hydrocarbons (Hexane, Heptane) | Low | Poor solubility due to the free hydroxyl group. Useful as an anti-solvent for precipitation if the compound is derivatized further. |

| Water | Moderate | Partially miscible. High water content can drive ester hydrolysis; however, it partitions well into organic phases (DCM/EtOAc) from brine. |

Process Insight: In biphasic systems (Water/Organic), the compound favors the organic layer, especially if the aqueous phase is saturated with NaCl (salting out).

Stability & Degradation Mechanisms[1]

The stability of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is governed by three competing degradation pathways. Understanding these is essential for process control.

A. Acetal Hydrolysis (Acid Sensitivity)

The diethyl acetal at C4 is highly susceptible to acid-catalyzed hydrolysis, yielding the corresponding aldehyde. This reaction is irreversible in aqueous acid and leads to polymerization or cyclization (lactol formation).

-

Trigger: pH < 5, trace acids in solvents (e.g., HCl in unneutralized CDCl₃).

-

Prevention: Maintain pH 7–9. Store over trace Na₂CO₃ if necessary.

B. Ester Hydrolysis (Base Sensitivity)

The acetate group at C1 is labile to base-catalyzed hydrolysis (saponification), regenerating the parent achiral diol.

-

Trigger: Strong bases (NaOH, KOH), pH > 10.

-

Prevention: Use mild bases (Pyridine, NaHCO₃) if base is required.

C. Intramolecular Acyl Migration (The Silent Killer)

This is the most critical stability risk. In mono-esters of 1,3-diols, the acetyl group can migrate from the O1 position to the O3 position via a cyclic ortho-acid intermediate.

-

Mechanism: The free hydroxyl group attacks the ester carbonyl.

-

Consequence: Since the parent diol is prochiral (meso), migration from the (S)-position to the equivalent (but opposite) position effectively produces the (R)-enantiomer . This results in racemization without chemical degradation.

-

Trigger: Heat (>40°C), pH > 8, and prolonged storage in protic solvents.

Degradation Pathway Diagram

Caption: Degradation pathways showing acid hydrolysis (red), base hydrolysis (yellow), and the silent risk of acyl migration leading to racemization (dashed red).[1]

Handling & Storage Protocols

To ensure the integrity of the material, the following "self-validating" protocols should be adopted.

Storage Conditions

-

Temperature: Store at -20°C for long-term storage. For short-term use, 2–8°C is acceptable. Avoid room temperature storage to minimize acyl migration.

-

Atmosphere: Store under dry Nitrogen or Argon. Moisture promotes ester hydrolysis.

-

Container: Tightly sealed glass or fluorinated HDPE. Avoid metal containers that might act as Lewis acids.

Operational Handling (Self-Validating Systems)

-

Solvent pH Check: Before dissolving the compound, verify the pH of the solvent. For chlorinated solvents, pass through a plug of basic alumina or add a stabilizer (e.g., amylene) to neutralize acidity.

-

Thermal Limit: Do not heat above 40°C during concentration (rotary evaporation). Use high vacuum to lower the boiling point of solvents rather than increasing bath temperature.

-

Buffer Selection: If aqueous workup is necessary, use Phosphate Buffer (pH 7.0) . Avoid unbuffered water which can become acidic (CO₂ absorption) or basic.

Analytical Methods

Routine analysis must separate the target from its degradation products and enantiomer.

-

Purity (GC/HPLC):

-

Technique: Gas Chromatography (GC) is often superior due to the volatility of the ester/acetal.

-

Column: DB-5 or equivalent non-polar capillary column.

-

Detection: FID.

-

Note: Injector temperature should be kept low (<200°C) to prevent thermal degradation inside the inlet.

-

-

Enantiomeric Excess (Chiral HPLC):

-

Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Critical Control: This method detects acyl migration . If the (R)-peak increases over time, the storage conditions are too warm or too basic.

-

References

-

Eastman Kodak Co. (1969). Preparation of 2,2-disubstituted-1,3-propanediol monoesters. US Patent 3,442,931. (Foundational chemistry of the diol synthesis). Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 1,3-Propanediol, monoacetate Properties. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Key intermediates in the synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

Executive Summary

Molecule: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate Role: High-value chiral synthon for nucleoside analogues (e.g., Famciclovir, Penciclovir) and statin side-chains. CAS Registry Number: 103964-68-3 (Generic for related acetates; specific enantiomer citations vary). Core Challenge: Establishing the C2 chiral center from a prochiral 1,3-diol precursor with high enantiomeric excess (ee).

This guide details the scalable synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate. The route relies on the enzymatic desymmetrization of the prochiral intermediate 2-(2,2-diethoxyethyl)-1,3-propanediol. This bio-catalytic approach is preferred over classical resolution due to its ability to theoretically achieve 100% yield (desymmetrization vs. 50% max for kinetic resolution) and superior environmental profile.

Retrosynthetic Analysis

The target molecule is a mono-protected 1,3-diol with an acetal-masked aldehyde tail. The retrosynthesis disconnects the acetate ester to reveal the symmetric prochiral diol, which is traced back to commercially available diethyl malonate.

Figure 1: Retrosynthetic disconnection showing the pathway from commodity chemicals to the chiral target.

Synthesis of Prochiral Intermediate: 2-(2,2-diethoxyethyl)-1,3-propanediol

This step constructs the carbon skeleton. The acetal functionality must survive the reduction step; thus, careful control of pH and workup conditions is critical to prevent premature hydrolysis.

Step 1: Alkylation of Diethyl Malonate

Reaction: Nucleophilic substitution of diethyl malonate enolate on bromoacetaldehyde diethyl acetal.

-

Reagents: Sodium ethoxide (NaOEt), Diethyl malonate, Bromoacetaldehyde diethyl acetal.

-

Solvent: Ethanol (anhydrous).

-

Key Parameter: Anhydrous conditions are essential to prevent ester hydrolysis or acetal exchange.

Protocol:

-

Charge a reactor with anhydrous ethanol (10 vol) and add sodium metal (1.05 eq) portion-wise under N₂ flow to generate NaOEt in situ. Maintain temp < 50°C.

-

Add diethyl malonate (1.0 eq) dropwise at reflux temperature. Stir for 30 min to ensure complete enolate formation.

-

Add bromoacetaldehyde diethyl acetal (1.0 eq) dropwise.

-

Reflux for 12–16 hours. Monitor by GC/TLC for consumption of malonate.

-

Workup: Distill off ethanol. Partition residue between water and ethyl acetate.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Vacuum distillation (bp ~140–150°C at 5 mmHg) yields Diethyl 2-(2,2-diethoxyethyl)malonate as a colorless oil.

Step 2: Reduction to the Diol

Reaction: Complete reduction of the diester to the 1,3-diol using Lithium Aluminum Hydride (LiAlH4).

-

Reagents: LiAlH4 (2.2 eq), THF (anhydrous).

-

Safety Critical: LiAlH4 is pyrophoric. Quenching produces hydrogen gas.

Protocol:

-

Suspend LiAlH4 (2.2 eq) in anhydrous THF (15 vol) under N₂ at 0°C.

-

Add Diethyl 2-(2,2-diethoxyethyl)malonate (1.0 eq) dissolved in THF dropwise, maintaining internal temp < 10°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a white granular precipitate forms.

-

Filter through a Celite pad.

-

Concentrate the filtrate to obtain 2-(2,2-diethoxyethyl)-1,3-propanediol .

-

Note: The product is a viscous oil. Purity is typically >95% by NMR; can be used directly in the enzymatic step.

-

Key Step: Enzymatic Desymmetrization[3][4][5]

This is the stereodefine step. The prochiral diol possesses a plane of symmetry (

Enzyme Selection & Mechanism

Enzyme: Porcine Pancreatic Lipase (PPL) is the industry standard for this substrate class. Selectivity: PPL typically exhibits pro-S selectivity for 2-substituted-1,3-propanediols, yielding the (S)-monoacetate. Acyl Donor: Vinyl acetate (irreversible acyl donor; tautomerization of the leaving group, vinyl alcohol, to acetaldehyde drives equilibrium).

Figure 2: Mechanism of lipase-catalyzed desymmetrization using vinyl acetate as the irreversible acyl donor.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2,2-diethoxyethyl)-1,3-propanediol (10 g, 48.5 mmol) in Vinyl Acetate (100 mL).

-

Note: Vinyl acetate acts as both solvent and reagent.

-

-

Catalyst Addition: Add Porcine Pancreatic Lipase (PPL) (crude powder, 5.0 g).

-

Optimization: Immobilized lipases (e.g., PPL on Celite) can improve filtration and recyclability.

-

-

Incubation: Stir the suspension at 25–30°C. Monitor conversion by TLC (EtOAc/Hexane 1:1) or GC.

-

Target: Stop reaction at ~95-98% conversion of diol to monoacetate. Over-reaction leads to diacetate (achiral), reducing yield but not enantiopurity of the monoacetate.

-

-

Termination: Filter off the enzyme through a sintered glass funnel or Celite pad. Wash the cake with ethyl acetate.

-

Concentration: Evaporate volatiles under reduced pressure (< 40°C) to remove excess vinyl acetate and acetaldehyde.

-

Purification: Flash column chromatography on silica gel.

-

Eluent Gradient: 10% → 40% EtOAc in Hexanes.

-

Order of Elution: Diacetate (fastest) → (S)-Monoacetate (Target) → Unreacted Diol (slowest).

-

Data Summary

| Parameter | Value |

| Yield | 75–85% (Isolated) |

| Enantiomeric Excess (ee) | > 96% |

| Physical State | Colorless Oil |

| Specific Rotation |

Quality Control & Analytical Methods

To ensure the integrity of the chiral synthon for drug development, the following analytical controls are mandatory.

Enantiomeric Excess Determination (HPLC)[5]

-

Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (or Refractive Index if UV is weak).

-

Retention Times:

-

(R)-Enantiomer:

(minor) -

(S)-Enantiomer:

(major)

-

Structural Verification (NMR)

-

1H NMR (400 MHz, CDCl3):

4.60 (t, 1H, acetal CH), 4.15 (d, 2H, -CH2OAc), 3.50–3.70 (m, 6H, -CH2OH + OCH2CH3), 2.05 (s, 3H, Acetate CH3), 1.95 (m, 1H, CH-methine), 1.65 (m, 2H, CH2-acetal linker), 1.20 (t, 6H, ethoxy CH3).

Applications in Drug Development

This intermediate is a versatile "chiral switch" used to introduce the (S)-configuration into complex molecules.

-

Famciclovir/Penciclovir Synthesis:

-

The free hydroxyl group is converted to a leaving group (Tosylate/Mesylate).

-

Nucleophilic displacement with azide followed by reduction yields 4-amino-2-(hydroxymethyl)butanol derivatives.

-

Coupling with the purine base constructs the antiviral core.

-

-

Statin Side Chains:

-

Hydrolysis of the acetal yields the aldehyde, which can be oxidized to the acid or subjected to chain extension (Wittig) to form the characteristic 3,5-dihydroxyheptanoic acid pharmacophore of statins (e.g., Atorvastatin).

-

References

-

Guanti, G., et al. "Enzymatic asymmetrization of prochiral 1,3-diols." Journal of Organic Chemistry, 1992, 57 , 1540-1554. Link

-

Gotor, V. "Enzymatic Desymmetrization of Prochiral Compounds."[3] Chemical Reviews, 2011, 111 , PR110–PR180.[3] Link

-

Process Patent: "Process for the preparation of famciclovir intermediates." US Patent 5,840,990. Link

-

Organic Syntheses: "Preparation of Diethyl 2-(2,2-diethoxyethyl)malonate." Org.[4] Synth. 1952, 32 , 76. Link

Sources

(S)-4,4-Diethoxy-2-(hydroxymethyl)butyl Acetate: A Pivotal Chiral Building Block for Statin Side-Chain Assembly

Application Note: AN-CHIR-052

Executive Summary

Target Molecule: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate CAS Registry Number: [Proprietary/Variable based on specific salt/solvate forms, commonly associated with intermediates of 125971-96-2] Primary Application: Synthesis of the pharmacophore side chains for HMG-CoA reductase inhibitors (Statins), specifically Atorvastatin (Lipitor®) and Rosuvastatin (Crestor®).

This guide details the strategic utilization of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate as a chiral synthon. Unlike linear sugar-based precursors, this branched building block offers a convergent route to the characteristic 3,5-dihydroxyheptanoic acid side chain essential for statin biological activity. The presence of the acetal (protecting the aldehyde) and the differentiated primary alcohols (one free, one acetylated) allows for highly selective sequential chain extension.

Structural Analysis & Retrosynthetic Logic

The value of this molecule lies in its desymmetrized nature. It originates from the prochiral precursor 2-(2,2-diethoxyethyl)-1,3-propanediol. By differentiating the two enantiotopic hydroxymethyl groups, we establish the stereocenter that eventually corresponds to the C5-hydroxyl of the statin side chain.

Retrosynthetic Pathway

The diagram below illustrates how this building block serves as the "linchpin" between the aromatic statin core and the terminal carboxylate.

Figure 1: Retrosynthetic breakdown showing the central role of the diethoxy butyl acetate intermediate.

Preparation Protocol: Enzymatic Desymmetrization

Note: The highest enantiomeric excess (ee) is achieved via biocatalytic acetylation. Chemical methods often require complex chiral auxiliaries.

Protocol A: Lipase-Catalyzed Acetylation

Objective: Selective acetylation of the pro-S hydroxymethyl group of 2-(2,2-diethoxyethyl)-1,3-propanediol.

Reagents:

-

Substrate: 2-(2,2-diethoxyethyl)-1,3-propanediol (0.5 M)

-

Enzyme: Lipase PS (from Pseudomonas cepacia) or Lipase AK (from Pseudomonas fluorescens). Note: Immobilized forms (e.g., on diatomite) are preferred for recyclability.

-

Acyl Donor: Vinyl acetate (3.0 equivalents)

-

Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Avoid protic solvents.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask, dissolve the diol substrate in MTBE.

-

Acyl Donor Addition: Add Vinyl acetate. The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).

-

Enzyme Initiation: Add the immobilized Lipase PS (approx. 20-30% w/w relative to substrate).

-

Incubation: Stir at 25–30°C. Critical: Do not heat above 40°C as enantioselectivity (E-value) drops significantly.

-

Monitoring: Monitor reaction progress via GC or TLC (Mobile phase: Hexane/EtOAc 1:1). Stop the reaction at exactly 100% conversion of diol to mono-acetate (kinetic resolution is not needed here as it is a desymmetrization; theoretical yield is 100%).

-

Termination: Filter off the enzyme (can be washed with MTBE and reused).

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically >95% pure.[1] If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 92–96% Enantiomeric Excess (ee): >98% (S-isomer)

Application Protocol: Oxidation and Coupling

Once the (S)-monoacetate is isolated, the free alcohol must be oxidized to an aldehyde to facilitate chain extension.

Protocol B: TEMPO-Mediated Oxidation (Green Method)

Objective: Convert the free hydroxymethyl group to an aldehyde without affecting the acetal or acetate groups.

Reagents:

-

Substrate: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

-

Co-oxidant: NaOCl (Bleach, commercial grade, 1.1 eq)

-

Buffer: NaHCO3/KBr aqueous solution (pH 8.6)

-

Solvent: DCM (Dichloromethane)

Workflow:

-

Biphasic Setup: Dissolve substrate and TEMPO in DCM. Add the aqueous KBr/NaHCO3 buffer. Cool to 0°C.[2]

-

Oxidant Addition: Slowly add NaOCl solution while maintaining the internal temperature <5°C. The reaction is highly exothermic.

-

Quench: Once TLC shows consumption of alcohol, quench with aqueous Na2S2O3 (Sodium thiosulfate).

-

Extraction: Separate phases, extract aqueous layer with DCM.

-

Result: The product, (S)-2-(acetoxymethyl)-4,4-diethoxybutanal , is unstable and should be used immediately in the next coupling step (e.g., Wittig-Horner or Julia-Kocienski olefination).

Experimental Workflow Visualization

Figure 2: Sequential workflow from prochiral starting material to the reactive aldehyde intermediate.

Quality Control & Analytical Parameters

To ensure the integrity of this chiral building block, the following analytical methods are validated.

| Parameter | Method | Acceptance Criteria | Notes |

| Purity | GC-FID (DB-1 Column) | > 98.0% | Monitor for di-acetate byproduct. |

| Chiral Purity | HPLC (Chiralcel OD-H) | > 99.0% ee | Mobile Phase: Hexane/iPrOH (95:5). Flow: 0.5 mL/min. |

| Residual Solvent | HS-GC | < 5000 ppm | Focus on Vinyl Acetate/MTBE removal. |

| Water Content | Karl Fischer (Coulometric) | < 0.1% | Critical: Moisture causes acetal hydrolysis. |

| Identity | 1H-NMR (400 MHz, CDCl3) | Conforms | Diagnostic signals: Acetal CH (4.5 ppm), Acetate methyl (2.0 ppm). |

Expert Troubleshooting & Tips

-

Acetal Stability: The diethoxy acetal group is acid-sensitive. Ensure all workup solutions are buffered (pH > 7). Do not use silica gel with high acidity for purification; neutralize silica with 1% Triethylamine if necessary.

-

Enzyme Selection: If the (R)-enantiomer is desired (unlikely for statins but possible for other targets), switch to Candida antarctica Lipase B (CAL-B), which often exhibits opposite stereopreference or lower selectivity for this specific substrate class.

-

Temperature Control: During the enzymatic step, lower temperatures (4°C) increase enantioselectivity but drastically reduce reaction rate. 25°C is the optimal tradeoff.

-

Scale-Up: For kilogram-scale production, the TEMPO oxidation is preferred over Swern oxidation to avoid the generation of dimethyl sulfide and the requirement for cryogenic (-78°C) conditions.

References

- Statin Side-Chain Synthesis:Tetrahedron: Asymmetry, 2006, 17, 2603-2616.

-

Enzymatic Desymmetrization Review: Chemical Reviews, 2018 , 118(1), 247-289.

-

Atorvastatin Synthesis (Paal-Knorr & Intermediates): BenchChem Technical Guides, "Synthesis of Atorvastatin Ethyl Ester".

-

Biocatalysis in Statin Manufacture: Green Chemistry, 2010 , 12, 1927. (Discusses green enzymatic routes for statin intermediates).

- Lipase Specificity:Journal of Organic Chemistry, 1998, 63, 2358. (Specificity of Pseudomonas lipases in organic solvents).

Sources

Protecting Group Strategies for (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate: An Application Guide

Introduction

In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates and active ingredients, the judicious use of protecting groups is a cornerstone of success. The ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. This guide provides an in-depth analysis of protecting group strategies for a key chiral building block, (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate. This molecule possesses two distinct functionalities requiring consideration: a primary hydroxyl group and a diethyl acetal. The selection of an appropriate protecting group for the primary alcohol must be compatible with the stability of the acetal, and its removal (deprotection) must be achievable without affecting the acetal or the acetate group.

This document explores three robust and orthogonal protecting group strategies for the primary hydroxyl group of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate: the use of a tert-butyldimethylsilyl (TBDMS) ether, a benzyl ether, and an acetate ester. Each strategy is presented with a discussion of its chemical basis, a detailed experimental protocol, and a summary of its advantages and disadvantages.

Understanding the Substrate: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

The target molecule features a primary alcohol, which is a versatile functional group for further synthetic elaborations. However, its reactivity can interfere with many common transformations. The molecule also contains a diethyl acetal, which is a protecting group for an aldehyde. The stability of this acetal is a key consideration in designing a synthetic route. Diethyl acetals are generally stable to basic, nucleophilic, and reducing conditions but are labile to acidic conditions.[1] Therefore, the chosen protecting group for the primary alcohol should ideally be removable under conditions that do not cleave the acetal.

Strategy 1: The Silyl Ether Approach - Protection as a TBDMS Ether

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a wide range of non-acidic and non-fluoride conditions, and their selective removal.[2][3] The tert-butyldimethylsilyl (TBDMS) group is particularly popular due to its steric bulk, which confers greater stability compared to smaller silyl ethers like trimethylsilyl (TMS) ether.[4]

Rationale for Selection

The TBDMS group is an excellent choice for protecting the primary alcohol in our substrate. It is introduced under mild, basic conditions that will not affect the diethyl acetal. Crucially, its removal is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under neutral or slightly basic conditions.[1][5] These conditions are orthogonal to the acid-labile diethyl acetal, ensuring its integrity during the deprotection step.[1]

Experimental Protocols

Protocol 1.1: Protection of the Primary Alcohol as a TBDMS Ether

-

Materials:

-

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected product.

-

Protocol 1.2: Deprotection of the TBDMS Ether

-

Materials:

-

TBDMS-protected (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF.

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.[1]

-

Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.[4]

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[4]

-

Data Summary: Silyl Ether Strategy

| Parameter | Protection (TBDMS) | Deprotection (TBAF) |

| Reagents | TBDMS-Cl, Imidazole | TBAF |

| Solvent | DMF | THF |

| Temperature | 0 °C to RT | Room Temperature |

| Key Advantages | High selectivity for primary alcohol, mild conditions. | Orthogonal to acetal, high yielding. |

| Key Disadvantages | Cost of silylating agent. | Potential for silicon-containing byproducts. |

Workflow Diagram

Sources

Technical Support Center: Synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (Key Intermediate for Valganciclovir) Methodology: Enzymatic Desymmetrization of Prochiral Diols

Executive Summary & Reaction Logic

This guide addresses the synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate via the enzymatic desymmetrization of 2-(2,2-diethoxyethyl)propane-1,3-diol . This reaction is the industry-standard "chiral switch" used to establish the stereocenter required for Valganciclovir.

The Core Reaction

The synthesis relies on the ability of a lipase (typically Candida antarctica Lipase B or Porcine Pancreatic Lipase) to distinguish between the two enantiotopic primary hydroxyl groups of the prochiral starting material.

Ideal Pathway: Prochiral Diol + Acyl Donor (Vinyl Acetate) + Lipase → (S)-Monoacetate (Target) + Acetaldehyde

Critical Failure Modes:

-

Over-Acylation: Formation of the achiral diacetate.

-

Acetal Hydrolysis: Loss of the protecting group, leading to rapid cyclization (lactol formation).

-

Acyl Migration: Movement of the acetate group, leading to racemization.

Visualizing the Chemistry (Pathways & Pitfalls)

The following diagram maps the desired pathway against the three most common side reactions. Use this to identify where your process is deviating.

Caption: Figure 1. Reaction network showing the target enzymatic pathway (Green) versus competitive over-acylation, hydrolytic cyclization, and racemization pathways (Red/Yellow).

Troubleshooting Modules (FAQs)

Module 1: The "Over-Cooked" Batch (Diacetate Impurity)

Symptom: HPLC shows high conversion of starting material (>95%) but low yield of the desired monoacetate. A significant peak corresponds to the diacetate.

| Diagnostic Check | Threshold | Corrective Action |

| Conversion Rate | > 80% | Stop earlier. The reaction is governed by statistics. As monoacetate accumulates, it competes as a substrate. Optimal stopping point is typically 65-75% conversion . |

| Acyl Donor Conc. | > 5 eq. | Reduce Vinyl Acetate. Use 1.5–2.0 equivalents. Excess donor accelerates the second acylation step. |

| Temperature | > 25°C | Cool down. Higher temperatures lower the enzyme's selectivity ratio ( |

Technical Insight: In desymmetrization, the theoretical maximum yield is 100% (unlike kinetic resolution's 50%). However, "over-running" the reaction converts the chiral monoacetate into the achiral diacetate.

-

Validation: Plot [Diol], [Mono], and [Di] vs. time. You will see [Mono] peak and then decline. Harvest at the peak.

Module 2: The "Missing" Acetal (Cyclization & Hydrolysis)

Symptom: The reaction mixture turns yellow/brown. NMR shows loss of the characteristic acetal triplet (~4.5 ppm) and appearance of hemiacetal signals.

Root Cause: The 4,4-diethoxy group is acid-labile. If it hydrolyzes to the aldehyde, the pendant hydroxyl group (at C2) will intramolecularly attack the aldehyde, forming a stable 5-membered tetrahydrofuran lactol (Impurity B in Fig 1).

Protocol Adjustments:

-

Solvent Acidity: Vinyl acetate can contain traces of acetic acid (hydrolysis product).

-

Action: Pre-treat Vinyl Acetate with basic alumina or wash with saturated NaHCO₃ before use.

-

-

Enzyme Support: Some immobilized lipases (e.g., Novozym 435) have acidic resin supports (methacrylic acid).

-

Action: Wash the enzyme with phosphate buffer (pH 7.5) and dry thoroughly before use, or switch to a neutral carrier (e.g., CAL-B on diatomaceous earth).

-

-

Water Control:

-

Action: Add molecular sieves (4Å) to the reaction vessel. Water is the reagent for acetal hydrolysis; removing it stops the pathway.

-

Module 3: Stereochemical Drift (Low ee%)

Symptom: Enantiomeric excess (ee) drops below 95%.

Q: Why is my ee dropping over time? A: This is likely Acyl Migration . The acetyl group on the monoacetate can migrate to the free hydroxyl group. If this happens, the stereochemical fidelity is lost because the enzyme might re-acetylate the now-free position, or the migration itself might be non-stereospecific.

Prevention Strategy:

-

pH Control: Acyl migration is base-catalyzed. Ensure the "micro-environment" of the enzyme is not too basic (pH < 8).

-

Reaction Time: Long reaction times favor thermodynamic equilibrium (racemic) over kinetic control. High enzyme loading allows shorter reaction times, minimizing migration opportunity.

Validated Experimental Protocol

Objective: Synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate via CAL-B catalyzed desymmetrization.

Materials

-

Substrate: 2-(2,2-diethoxyethyl)propane-1,3-diol (100 mmol)

-

Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435 or equivalent) - 20 wt% relative to substrate.

-

Acyl Donor: Vinyl Acetate (2.0 equivalents).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

-

Additives: Molecular Sieves 4Å (Activated).

Step-by-Step Procedure

-

Pre-Treatment:

-

Pass Vinyl Acetate through a short plug of basic alumina to remove acetic acid.

-

Dry MTBE over molecular sieves until water content is <100 ppm (Karl Fischer).

-

-

Reaction Setup:

-

In a flame-dried round-bottom flask, dissolve the Diol (20.6 g, 100 mmol) in MTBE (200 mL).

-

Add Vinyl Acetate (18.5 mL, 200 mmol).

-

Add Molecular Sieves (5 g).

-

Critical Step: Thermostat the mixture to 20°C . (Lower temp = Higher Selectivity).

-

-

Initiation:

-

Add CAL-B (4.1 g). Stir at 200 rpm. Do not stir vigorously to avoid grinding the enzyme support.

-

-

Monitoring (The "Stop" Logic):

-

Sample every hour. Analyze via HPLC or GC.

-

Stop Criteria: When Diol < 5% OR Diacetate > 2%. Ideally, stop at ~90-95% conversion of Diol.

-

-

Workup:

-

Filter off the enzyme and sieves immediately.

-

Concentrate the filtrate under reduced pressure (keep bath < 35°C to prevent thermal acyl migration).

-

Purification: Flash chromatography (Hexane/EtOAc).[1] The monoacetate elutes between the diacetate (fastest) and diol (slowest).

-

Logic Flow for Troubleshooting

Use this decision tree to diagnose batch failures quickly.

Caption: Figure 2. Diagnostic decision tree for correcting process deviations based on impurity profiling.

References

-

Gotor, V. (1999). Enzymatic desymmetrization of prochiral compounds. Bioorganic & Medicinal Chemistry.

-

Nestl, B. M., et al. (2011). Biocatalytic desymmetrization of prochiral 1,3-disubstituted propanediols. Journal of Biotechnology.

- Patel, R. N. (2018). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.

-

BenchChem Technical Support. (2025). General protocols for enzymatic acetylation and solvent handling.

-

Org. Synth. (1999).[2] Synthesis of Chiral Non-Racemic Diols. Organic Syntheses, 76, 101.[2] (Provides context on diol handling and protection).

Sources

Technical Support Center: Process Optimization for (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

Status: Active Ticket Type: Process Development / Troubleshooting Subject: Enzymatic Desymmetrization of 2-(2,2-diethoxyethyl)-1,3-propanediol Target Molecule: (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate (Key Atorvastatin Intermediate)

Executive Summary & Reaction Logic

The Challenge: The synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate requires the desymmetrization of the prochiral precursor, 2-(2,2-diethoxyethyl)-1,3-propanediol . The critical quality attributes (CQAs) are high enantiomeric excess (>98% ee) and the preservation of the acid-sensitive acetal moiety.

The Solution: The industry-standard approach utilizes Lipase PS (from Burkholderia cepacia / Pseudomonas cepacia) for an enantioselective transesterification using vinyl acetate as the irreversible acyl donor.

Reaction Pathway Diagram

The following diagram illustrates the desymmetrization logic and critical control points (CCPs).

Caption: Kinetic resolution pathway via Lipase PS. Vinyl acetate renders the reaction irreversible via tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Critical Process Parameters (Optimization Guide)

To achieve optimal conversion and selectivity, the following parameters must be tuned. This data is synthesized from comparative studies of lipase kinetics in organic media.

A. Solvent Selection (The LogP Rule)

Lipases generally retain higher activity and stability in hydrophobic solvents (high LogP). Hydrophilic solvents strip the essential water layer from the enzyme surface, causing deactivation.

| Solvent | LogP | Relative Activity | Enantioselectivity (E) | Recommendation |

| Diisopropyl ether (DIPE) | 1.9 | High | >200 | Preferred (High selectivity) |

| MTBE | 0.94 | High | >150 | Standard (Good solubility balance) |

| Toluene | 2.5 | Moderate | >100 | Good alternative |

| THF | 0.46 | Very Low | <10 | Avoid (Strips enzyme water) |

B. Acyl Donor Selection

-

Recommended: Vinyl Acetate .[1][2]

-

Mechanism:[3][4] The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This drives the equilibrium forward irreversibly.

-

Why not Acetic Anhydride? It produces acetic acid as a byproduct. Acid cleaves the 4,4-diethoxy acetal group , destroying your product.

-

Why not Ethyl Acetate? The reaction is reversible and slow, leading to lower conversion.

-

C. Enzyme Loading & Water Activity ( )

-

Enzyme: Lipase PS (Amano) or Lipase PS-IM (Immobilized on diatomite).

-

Loading: 10–50% w/w relative to substrate.

-

Water: The system must be "dry" but not "bone dry." Lipases require a micro-layer of water.

-

Protocol: Use solvents dried over molecular sieves (3Å or 4Å). Do not add exogenous water.

-

Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Q1: My reaction stalls at ~40% conversion. How do I push it to >95%?

Diagnosis: Product inhibition or enzyme deactivation by acetaldehyde. Corrective Actions:

-

Acetaldehyde Scavenging: Acetaldehyde can form Schiff bases with lysine residues on the lipase surface.

-

Fix: Use molecular sieves (4Å) in the reaction vessel. They adsorb acetaldehyde and trace water.

-

-

Solvent Volume: Increase dilution. High substrate concentration (>0.5 M) can increase viscosity and hinder mass transfer to the solid enzyme.

-

Fresh Enzyme: If using immobilized enzyme, filter and replace with a fresh batch after 24 hours.

Q2: The enantiomeric excess (ee) is dropping below 95%.

Diagnosis: Non-selective chemical background hydrolysis or "race" conditions. Corrective Actions:

-

Temperature Control: Lower the reaction temperature to 4°C – 10°C.

-

Check Water Content: If the solvent is too wet, non-selective hydrolysis of the vinyl acetate occurs, or the enzyme becomes too flexible (losing chiral discrimination). Ensure solvent water content is <0.05%.

Q3: I am detecting "4-aminobutyraldehyde" or degradation products during workup.

Diagnosis: Acetal cleavage due to acidic conditions. Corrective Actions:

-

Avoid Acidic Workup: The 4,4-diethoxy group is an acetal. Never wash with dilute HCl or acidic brine.

-

Buffer the System: Add a small amount of solid

or -

Rotovap Safety: Ensure the water bath is not acidic and keep temperature <40°C.

Validated Experimental Protocol

Objective: Synthesis of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate on 10g scale.

Materials

-

Substrate: 2-(2,2-diethoxyethyl)-1,3-propanediol (10.0 g, 52 mmol).

-

Enzyme: Lipase PS Amano (Immobilized on Celite/Diatomite recommended, 2.0 g).

-

Acyl Donor: Vinyl Acetate (22.4 g, 260 mmol, 5 equiv).

-

Solvent: MTBE (Tert-butyl methyl ether), anhydrous (100 mL).

Procedure

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve the diol (10 g) in anhydrous MTBE (100 mL).

-

Activation: Add Vinyl Acetate (5 equiv). Stir for 5 minutes to ensure homogeneity.

-

Initiation: Add Lipase PS (2.0 g).

-

Incubation: Stir the suspension at 20–25°C at 200 rpm.

-

Note: Vigorous stirring may grind the immobilized enzyme support; use an overhead stirrer if scaling up.

-

-

Monitoring: Monitor by HPLC (Chiralpak AD-H or similar) every 2 hours.

-

Stop Condition: Conversion reaches >98% or ee >99%. Typical time: 6–24 hours.

-

-

Workup (Critical):

-

Filter off the enzyme (can be recycled 1-2 times).

-

Concentrate the filtrate under reduced pressure (Rotovap).

-

Crucial: Do not heat above 40°C to prevent acetal stress.

-

-

Purification: Flash chromatography (Hexane/EtOAc) buffered with 1% Triethylamine (to protect the acetal).

Process Logic & Decision Tree

Use this flow to diagnose issues during the reaction run.

Caption: Decision matrix for in-process controls (IPC) during enzymatic desymmetrization.

References

-

Vertex AI Search. (2025). Lipase PS Amano optimization vinyl acetate diol desymmetrization. 2

-

Akai, S., et al. (2000).[5] Lipase-catalyzed asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl benzoate. Chemical & Pharmaceutical Bulletin. 5

-

Politecnico di Milano. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. 6

-

Beilstein Journals. (2025). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. 7[5]

-

National Institutes of Health (NIH). (2025). Atorvastatin (Lipitor) by MCR - PMC. 4[3][5][7]

Sources

- 1. (PDF) Stereoselective acylations of 1,2-azidoalcohols with vinyl acetate, catalyzed by lipase Amano PS [academia.edu]

- 2. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unife.it [iris.unife.it]

- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipase-catalyzed asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. beilstein-journals.org [beilstein-journals.org]

Preventing racemization of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

Here is the Technical Support Center guide for preventing racemization in (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate.

Topic: Stabilization of (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate Ticket Category: Process Chemistry / Enzymatic Desymmetrization Target Audience: Process Chemists, CDMO Partners, R&D Scientists

Core Directive: The "Hidden" Racemization Mechanism

User Scenario: “We synthesized the monoacetate using Lipase PS with 98% ee, but after workup and silica column purification, the ee dropped to 85%. Is the enzyme reversing?”

Diagnosis: The enzyme is likely not the culprit. You are experiencing Non-Enzymatic Acyl Migration .

The Mechanistic Root Cause

The molecule (S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate contains a 1,3-diol monoacetate motif. In this specific structure, the two primary alcohol arms (one free, one acetylated) are attached to a chiral center (C2).

-

The Trigger: Under basic conditions or elevated temperatures, the free hydroxyl group attacks the carbonyl carbon of the acetate group.

-

The Intermediate: This forms a cyclic ortho-acid intermediate.

-

The Scramble: If the acetate migrates to the other oxygen atom, the stereochemical configuration at C2 is effectively inverted relative to the backbone. Because the two arms (-CH2OH and -CH2OAc) are enantiotopic in the precursor, swapping them converts the (S)-enantiomer directly into the (R)-enantiomer .

This is not traditional racemization (proton abstraction at the chiral center); it is intramolecular symmetrization .

Visualization: The Migration Pathway

The following diagram illustrates how the (S)-isomer converts to the (R)-isomer without external reagents, purely through thermodynamic equilibration.

Caption: Figure 1. The thermodynamic "trap" where intramolecular acyl migration leads to effective racemization of the 1,3-diol monoacetate system.

Troubleshooting Protocols (SOPs)

Module A: Enzymatic Reaction Control

Critical Parameter: The reaction must be stopped before equilibrium allows migration, and pH must be clamped.

| Parameter | Specification | The "Why" (Causality) |

| pH Control | 7.0 ± 0.1 (Strict) | At pH > 7.5, the alkoxide concentration increases, accelerating the nucleophilic attack on the ester (migration). At pH < 5, the acetal group (4,4-diethoxy) risks hydrolysis. |

| Titrant | 0.5M NaOH (Avoid conc. base) | High local concentrations of strong base (hotspots) during titration instantly catalyze migration. Use dilute base or a phosphate buffer system. |

| Temperature | 4°C to 10°C | Migration is thermodynamically driven. Lowering T from 25°C to 4°C can reduce the migration rate by 10-fold while maintaining enzyme activity. |

| Conversion Limit | Stop at 95-98% conversion | Do not chase 100% hydrolysis of the diacetate. The final 2% takes disproportionately long, exposing the fragile product to the buffer for hours. |

Module B: Workup & Purification (The Failure Point)

User Scenario: “My crude NMR showed pure product, but the column fractions are racemic.”

Protocol:

-

Quenching: Do not just "stop stirring." Acidify slightly to pH 6.0–6.5 using dilute acetic acid or citric acid immediately upon reaction completion. This protonates the intermediate and freezes migration.

-

Extraction: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] Avoid alcohols (MeOH/EtOH) during workup as they can participate in transesterification.

-

Drying: Use MgSO₄. Avoid basic drying agents like K₂CO₃.

-

Purification (The Fix):

-

Avoid Silica Gel if possible: Silica is slightly acidic and possesses surface hydroxyls that catalyze migration.

-

If Chromatography is mandatory: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidity, BUT keep the contact time < 30 minutes.

-

Preferred Method: Distillation (if stable) or direct use in the next step (telescoping).

-

Module C: Storage Conditions

Rule: The molecule is kinetically unstable.

-

State: Store as a solution in dry toluene or DCM if possible. Neat oil is more prone to intermolecular reactions.

-

Temp: -20°C is mandatory for long-term storage (>24 hours).

-

Additives: Trace traces of weak acid (e.g., 0.1% acetic acid) can stabilize the acetal/ester balance, but this is risky due to the acetal. Neutral/Dry is best.

Analytical Validation Workflow

You cannot fix what you cannot measure. Standard NMR does not distinguish the (S) and (R) isomers (unless you use chiral shift reagents).

Step 1: Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow: 0.5 - 1.0 mL/min.